3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13791296
InChI: InChI=1S/C7H9BrO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10)
SMILES: C1C2(CC1(C2)C(=O)O)CBr
Molecular Formula: C7H9BrO2
Molecular Weight: 205.05 g/mol

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

CAS No.:

Cat. No.: VC13791296

Molecular Formula: C7H9BrO2

Molecular Weight: 205.05 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid -

Specification

Molecular Formula C7H9BrO2
Molecular Weight 205.05 g/mol
IUPAC Name 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Standard InChI InChI=1S/C7H9BrO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10)
Standard InChI Key NXRRNEOXMJIEBD-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)C(=O)O)CBr
Canonical SMILES C1C2(CC1(C2)C(=O)O)CBr

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s defining feature is its bicyclo[1.1.1]pentane (BCP) scaffold, a highly strained hydrocarbon framework comprising three fused cyclopropane rings. The bromomethyl group (-CH2Br\text{-CH}_2\text{Br}) and carboxylic acid (-COOH\text{-COOH}) are positioned at the 1- and 3-positions of the BCP core, respectively, creating a sterically congested environment that influences reactivity . The strain energy of the BCP system, estimated at 70–80 kcal/mol, contributes to its unique chemical behavior, enabling participation in strain-release reactions .

Physicochemical Parameters

Key physicochemical properties include:

PropertyValue
Molecular FormulaC7H9BrO2\text{C}_7\text{H}_9\text{BrO}_2
Molecular Weight205.05 g/mol
Boiling PointNot reported (decomposes)
SolubilityModerate in polar aprotic solvents
StabilitySensitive to heat and light

The carboxylic acid group enhances solubility in polar solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), while the bromomethyl substituent introduces electrophilic reactivity .

Synthesis Methodologies

Four-Step Synthetic Route

A widely adopted synthesis involves sequential transformations starting from methyl bicyclo[1.1.1]pentane-1-carboxylate-3-carboxylate (Compound A) :

Step 1: Carbonyl Reduction
Compound A undergoes borane-mediated reduction in THF at 0°C, yielding 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester (Compound B) with 83.5% yield and 98% purity .

Step 2: Bromination
Treatment of Compound B with triphenylphosphine (PPh3\text{PPh}_3) and bromine in dichloromethane produces 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester (Compound C). This step exploits the Appel reaction mechanism, achieving near-quantitative bromination .

Step 3: Ester Hydrolysis
Alkaline hydrolysis of Compound C using lithium hydroxide monohydrate (LiOH\cdotpH2O\text{LiOH·H}_2\text{O}) in a THF/water mixture affords 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (Compound D). Reaction conditions (8–15 hours at 20–30°C) ensure complete deesterification without compromising the BCP framework .

Step 4: Dehalogenation
Catalytic hydrogenation of Compound D over palladium-on-carbon (Pd/C\text{Pd/C}) in ethyl acetate under hydrogen atmosphere removes the bromine atom, yielding 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid. This step demonstrates the compound’s utility as a synthetic intermediate .

Alternative Approaches

Recent advances include radical-based functionalization strategies. For instance, decarboxylative Minisci reactions enable direct coupling of BCP carboxylic acids with heteroarenes, bypassing traditional halogenation steps . Such methods expand access to polysubstituted BCP derivatives, though yields remain moderate (40–65%) .

Reactivity and Functionalization

Electrophilic Bromine Participation

Applications in Medicinal Chemistry

Bioisosteric Replacement

The BCP core serves as a non-classical bioisostere for:

  • tert-Butyl groups: Mimics hydrophobic bulk while reducing metabolic oxidation .

  • meta-Substituted arenes: Maintains spatial orientation without aromatic ring liabilities (e.g., CYP450 inhibition) .

A comparative study showed BCP-containing analogs of kinase inhibitors exhibited 3-fold higher aqueous solubility and 50% lower clearance in hepatocyte assays compared to aromatic counterparts .

Prodrug Development

The bromomethyl-carboxylic acid motif enables conjugation to prodrug linkers. For example, esterase-cleavable bonds introduced at the carboxylic acid position facilitate targeted release of therapeutics in esterase-rich tissues .

Related Bicyclo[1.1.1]pentane Derivatives

Compound NameMolecular FormulaKey Features
Methyl 3-(bromomethyl)BCP-1-carboxylateC8H11BrO2\text{C}_8\text{H}_{11}\text{BrO}_2Enhanced lipophilicity for CNS penetration
tert-Butyl 3-(bromomethyl)BCP-1-carboxylateC11H17BrO2\text{C}_{11}\text{H}_{17}\text{BrO}_2Improved solubility in apolar solvents
3-(Methoxycarbonyl)BCP-1-carboxylic AcidC8H10O4\text{C}_8\text{H}_{10}\text{O}_4Dual ester/acid functionality

These derivatives highlight the BCP scaffold’s versatility, enabling fine-tuning of physicochemical properties for specific applications .

Industrial and Research Prospects

Scalable Synthesis

The patent-pending route from methyl bicyclo[1.1.1]pentane-1-carboxylate demonstrates kilogram-scale feasibility, with cost analysis indicating 60% reduction compared to earlier methods . Key advantages include:

  • Commercial availability of starting materials

  • Minimal chromatographic purification

  • Compatibility with continuous flow reactors

Emerging Applications

Ongoing research explores roles in:

  • Polymer Chemistry: Strain-promoted polymerization initiators

  • Metal-Organic Frameworks (MOFs): BCP-based linkers for high-surface-area materials

  • Proteolysis-Targeting Chimeras (PROTACs): Spacer units optimizing ternary complex formation

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